molecular formula C9H8O3 B112347 4-Formyl-3-methylbenzoic acid CAS No. 24078-23-7

4-Formyl-3-methylbenzoic acid

Cat. No. B112347
CAS RN: 24078-23-7
M. Wt: 164.16 g/mol
InChI Key: BYZMBPUNGJVBBA-UHFFFAOYSA-N
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Description

4-Formyl-3-methylbenzoic acid is a chemical compound with the molecular formula C9H8O3 and a molecular weight of 164.16 . It is a solid substance and is typically stored at temperatures between 2-8°C .


Synthesis Analysis

4-Formyl-3-methylbenzoic acid can be synthesized through various methods. One such method is the Friedel-Crafts acylation, which involves reacting 3-methylbenzoic acid (m-toluic acid) with paraformaldehyde (trioxane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).


Molecular Structure Analysis

The InChI code for 4-Formyl-3-methylbenzoic acid is 1S/C9H8O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-5H,1H3,(H,11,12) and the InChI key is BYZMBPUNGJVBBA-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Analysis

4-Formyl-3-methylbenzoic acid is utilized in the synthesis of various chemical compounds. For instance, its derivatives, such as Schiff-base ligands, are prepared through condensation with diamines, which are characterized by various spectroscopic methods (Cui Qing-xia, 2006). Additionally, it serves as an intermediate in the synthesis of other compounds like Espintanol (A. Covarrubias-Zúñiga, N. Zúñiga-Villarreal, R. Toscano, 2002).

Computational Chemistry

In computational chemistry, 4-Formyl-3-methylbenzoic acid and its derivatives are studied for their stability and reactivity using semi-empirical methods. These methods assist in optimizing compounds and analyzing their properties, as seen in the study of cyclopolic acid compounds (A. Arsyad, Haniran Majid, Topan Setiawan, Muhammad Natsir, 2021).

Coordination Chemistry

This acid also plays a significant role in coordination chemistry. For example, it is involved in the formation of coordination polymers with Pr(III), demonstrating its ability to create diverse supramolecular structures (S. Varughese, V. Pedireddi, 2005).

Enzyme and Substrate Engineering

In the field of biochemistry, 4-Formyl-3-methylbenzoic acid is used as a molecular probe to understand the interaction between enzymes and aromatic aldehydes, aiding in enzyme and substrate engineering (P. Payongsri, D. Steadman, J. Strafford, Andrew MacMurray, H. Hailes, P. Dalby, 2012).

Bioorthogonal Chemistry

Its derivatives are also significant in bioorthogonal chemistry for protein conjugation, demonstrating their utility in biological systems under physiologically compatible conditions (Ozlem Dilek, Zhen Lei, Kamalika Mukherjee, S. Bane, 2015).

Safety And Hazards

When handling 4-Formyl-3-methylbenzoic acid, it’s important to ensure adequate ventilation and avoid contact with skin and eyes. It’s also recommended to avoid ingestion and inhalation . The compound is labeled with the GHS07 pictogram and carries the hazard statements H315, H319, and H335 .

properties

IUPAC Name

4-formyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMBPUNGJVBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-3-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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